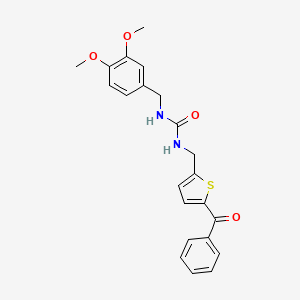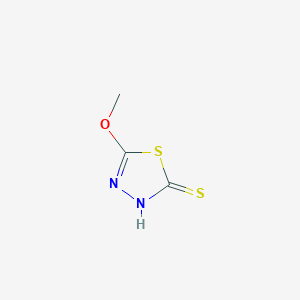![molecular formula C36H32N4O8S B2486544 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-08-0](/img/structure/B2486544.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with complex structures like N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide are of interest in medicinal chemistry for their potential biological activities and in materials science for their unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex quinazoline derivatives, similar to the compound , often involves multi-step reactions, starting from simple precursors like anthranilamide. These processes might include cyclization reactions, substitutions, and the introduction of specific functional groups through reactions with isocyanates or chloroethyl isocyanate, leading to intermediate compounds that are further modified to achieve the final structure (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds related to the one described is characterized by complex heterocyclic systems, which are often elucidated using X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These analyses reveal the spatial arrangement of atoms, molecular conformations, and interactions within the molecule (Wu et al., 2022).
Chemical Reactions and Properties
The chemical behavior of such compounds is influenced by their functional groups. For example, the presence of amide, benzodioxole, and quinazolinone moieties can lead to a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. These reactions are pivotal for further functionalization or for the manifestation of biological activity (Costa et al., 2004).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are determined by the molecular architecture. These properties are essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications (Danylchenko et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the development of therapeutic agents. Studies on similar compounds demonstrate how modifications in the molecular structure can significantly impact these properties, influencing their pharmacological profile and mechanism of action (Sirisoma et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Novel Synthesis Approaches
Research has explored the synthesis of various quinazolinone derivatives, showcasing innovative methods to create complex heterocyclic compounds. For example, studies have detailed the synthesis of oxazolo[2,3-b]quinazolin-5-ones and [1,3]oxazino[2,3-b]quinazolin-6-ones through reactions involving anthranilamide and isocyanates, providing a foundation for synthesizing related compounds (Chern et al., 1988).
Reactions with Isocyanates
Another study highlighted reactions of anthranilamide with isocyanates, leading to the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones, indicating the versatility of these reactions in producing quinazolinone derivatives (Kim, 1981).
Antimicrobial and Antitumor Applications
Antimicrobial Activity
Some quinazolinone derivatives have been evaluated for their antimicrobial activity, showing potential as therapeutic agents. For example, novel quinoline derivatives containing an azole nucleus have shown good to moderate activity against various microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Özyanik et al., 2012).
Antitumor Agents
Quinazolin-4-one derivatives have been studied for their antitumor properties, with some showing high growth-inhibitory activity. Research into water-soluble analogues of antitumor agents like CB30865 highlights the potential of quinazolinone compounds in cancer treatment, demonstrating significant cytotoxicity against tumor cells (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[1-(2-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4O8S/c1-3-32(34(42)38-25-6-4-5-7-27(25)44-2)49-36-39-26-16-31-30(47-20-48-31)15-24(26)35(43)40(36)18-21-8-11-23(12-9-21)33(41)37-17-22-10-13-28-29(14-22)46-19-45-28/h4-16,32H,3,17-20H2,1-2H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMERSQRYPBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

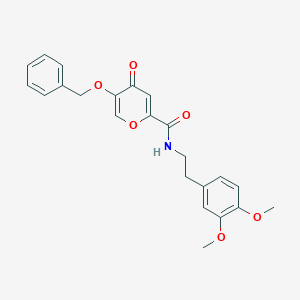
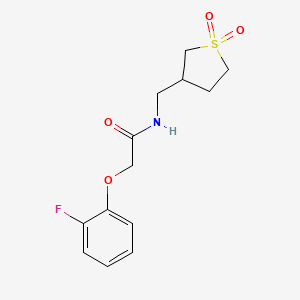
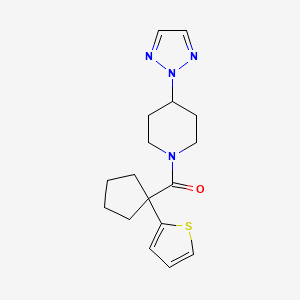

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
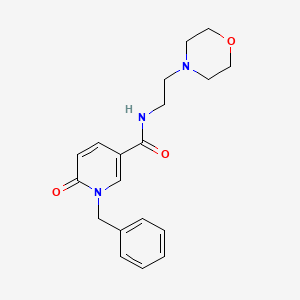
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)
![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)
